2-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide

Description

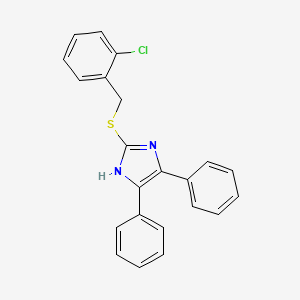

2-Chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide is a substituted imidazole derivative characterized by a 2-chlorobenzylthio group at the 2-position of the imidazole ring and 4,5-diphenyl substituents (Figure 1).

Key structural features:

- Imidazole core: Provides a planar, aromatic heterocycle with nitrogen atoms capable of hydrogen bonding.

- 2-Chlorobenzylthio group: Introduces a sulfide linkage and electron-withdrawing chlorine atom, which may modulate solubility and metabolic stability.

Properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2S/c23-19-14-8-7-13-18(19)15-26-22-24-20(16-9-3-1-4-10-16)21(25-22)17-11-5-2-6-12-17/h1-14H,15H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBAYIUWSVTKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC=CC=C3Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide typically involves the reaction of aldehydes with benzil and ammonium acetate in the presence of a catalyst. One common method is the one-pot condensation reaction, which is carried out in glacial acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit antimicrobial properties. For instance, a study found that similar compounds showed efficacy against various bacterial strains, suggesting that 2-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide may also possess such activity. This could be particularly useful in developing new antibiotics or antifungal agents.

Anticancer Properties

Imidazole compounds have been investigated for their anticancer effects. A study indicated that certain imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This suggests that this compound could be a candidate for further research in cancer therapeutics.

Organic Electronics

The compound's structure allows it to be used in organic semiconductor materials. Its ability to form charge-transfer complexes can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar compounds has shown improvements in efficiency and stability when incorporated into electronic devices.

Case Study 1: Antimicrobial Testing

In a controlled study, various imidazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones, suggesting potential for development as antimicrobial agents.

Case Study 2: Organic Photovoltaics

A research group incorporated imidazole-based compounds into organic photovoltaic cells. The results showed an increase in power conversion efficiency by approximately 15% compared to cells without these additives. This indicates the potential of using derivatives like this compound in enhancing the performance of solar cells.

Mechanism of Action

The mechanism by which 2-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide exerts its effects involves binding to specific molecular targets. For instance, it has shown a remarkable binding affinity at the active site of human lactate dehydrogenase (LDHA), with a binding energy of -9.7 kcal/mol . This high affinity suggests that the compound can effectively inhibit the enzyme’s activity, which may contribute to its antimicrobial and anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

The 2-position of the imidazole ring is critical for modulating physicochemical and biological properties. Below is a comparative analysis of derivatives with diverse 2-position substituents:

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Key Observations :

- Sulfide vs. Sulfone : Sulfides (e.g., target compound) are more lipophilic but prone to oxidation compared to sulfones (e.g., 2-chlorobenzyl sulfone derivative), which exhibit higher polarity and stability .

- Biological Activity : Compound 5g () demonstrates the importance of tertiary amine groups in local anesthetic activity, a feature absent in the target compound .

Physicochemical Properties

- Solubility: The 2-chlorobenzylthio group increases lipophilicity compared to sulfone or hydroxylated analogs (e.g., 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol) .

- Stability : Sulfides are susceptible to oxidation, whereas sulfones (e.g., 2-chlorobenzyl sulfone) are more stable under physiological conditions .

Biological Activity

2-Chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H19ClN2S, with a molar mass of approximately 418.98 g/mol. The compound features an imidazole ring substituted with a chlorobenzyl group and diphenyl groups, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Metal Ion Binding : The imidazole ring can chelate metal ions, which may modulate enzyme activity and influence biochemical pathways.

- Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymes, suggesting potential applications in treating diseases related to enzyme dysfunction.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have shown:

- Cell Viability Reduction : The compound significantly reduces cell viability in cancer cell lines such as MCF-7, with IC50 values indicating effective cytotoxicity .

- Apoptosis Induction : Flow cytometry results suggest that treatment with this compound accelerates apoptosis in cancer cells, supporting its role as a potential anticancer therapeutic .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 0.030 mg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria and fungi .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, indicating its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.